molecular formula C9H15F2N3 B11741020 1-(2,2-difluoroethyl)-N-(2-methylpropyl)-1H-pyrazol-4-amine

1-(2,2-difluoroethyl)-N-(2-methylpropyl)-1H-pyrazol-4-amine

Cat. No.: B11741020
M. Wt: 203.23 g/mol
InChI Key: UVFJYSQBKKOHEN-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-N-(2-methylpropyl)-1H-pyrazol-4-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluoroethyl group and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-N-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.

    Attachment of the Isobutyl Group: The isobutyl group can be attached through an alkylation reaction using an appropriate alkyl halide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-N-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(2,2-Difluoroethyl)-N-(2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.

    Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

    Biology: Investigation of its biological activity and potential as a bioactive compound.

    Industry: Application in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group may enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. The isobutyl group may contribute to the compound’s overall lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

    1-(2,2-Difluoroethyl)-N-(2-methylpropyl)-1H-pyrazol-3-amine: Similar structure but with a different substitution pattern on the pyrazole ring.

    1-(2,2-Difluoroethyl)-N-(2-methylpropyl)-1H-pyrazol-5-amine: Another isomer with a different substitution pattern.

    1-(2,2-Difluoroethyl)-N-(2-methylpropyl)-1H-imidazol-4-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness: 1-(2,2-Difluoroethyl)-N-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoroethyl group may also impart distinct physicochemical properties, such as increased stability and lipophilicity, compared to similar compounds.

Properties

Molecular Formula

C9H15F2N3

Molecular Weight

203.23 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-(2-methylpropyl)pyrazol-4-amine

InChI

InChI=1S/C9H15F2N3/c1-7(2)3-12-8-4-13-14(5-8)6-9(10)11/h4-5,7,9,12H,3,6H2,1-2H3

InChI Key

UVFJYSQBKKOHEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CN(N=C1)CC(F)F

Origin of Product

United States

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